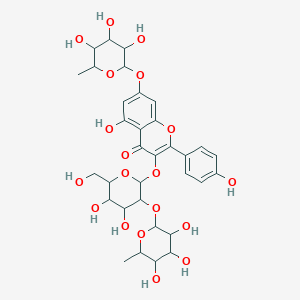

Kaempferol 3-(2''-rhamnosylgalactoside) 7-rhamnoside

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

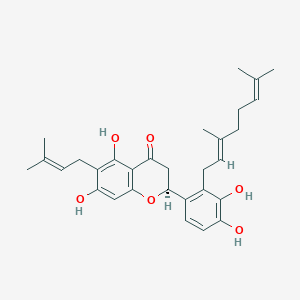

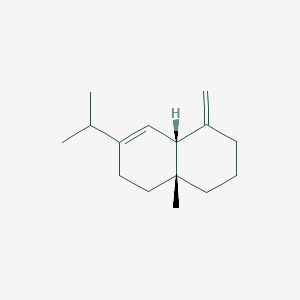

Kaempferol 3-(2''-rhamnosylgalactoside) 7-rhamnoside belongs to the class of organic compounds known as flavonoid-7-o-glycosides. These are phenolic compounds containing a flavonoid moiety which is O-glycosidically linked to carbohydrate moiety at the C7-position. Kaempferol 3-(2''-rhamnosylgalactoside) 7-rhamnoside is slightly soluble (in water) and a very weakly acidic compound (based on its pKa). Within the cell, kaempferol 3-(2''-rhamnosylgalactoside) 7-rhamnoside is primarily located in the cytoplasm. Outside of the human body, kaempferol 3-(2''-rhamnosylgalactoside) 7-rhamnoside can be found in broad bean and pulses. This makes kaempferol 3-(2''-rhamnosylgalactoside) 7-rhamnoside a potential biomarker for the consumption of these food products.

7-[(6-deoxyhexopyranosyl)oxy]-5-hydroxy-2-(4-hydroxyphenyl)-4-oxo-4H-1-benzopyran-3-yl 2-O-(6-deoxyhexopyranosyl)hexopyranoside is a member of flavonoids and a glycoside.

Applications De Recherche Scientifique

Isolation and Characterization

Kaempferol 3-(2''-rhamnosylgalactoside) 7-rhamnoside has been identified in various plants, demonstrating its widespread presence in nature. For instance, it was isolated from the flowers of Delphinium formosum and characterized using spectral and chemical methods (Özden et al., 1998). Similarly, its presence was noted in leaves of Warburgia ugandensis, alongside other flavonol glycosides, determined through spectroscopic and chemical methods (Manguro et al., 2003).

Potential Medicinal Applications

Kaempferol 3-(2''-rhamnosylgalactoside) 7-rhamnoside has been explored for its potential in medicinal applications. For example, a study on Schima wallichii Korth. leaves, which are consumed by non-human primates, isolated this compound and investigated its anti-cancer activities. It was found to inhibit cell proliferation in MCF-7 breast cancer cells and promote apoptosis via the caspase signaling cascade (Diantini et al., 2012). Another study demonstrated its potential in treating prostate cancer, showing its ability to inhibit cell proliferation in LNCaP human prostate cancer cell lines by upregulating the expression of various caspase proteins (Halimah et al., 2015).

Bioactivity and Enzymatic Preparation

Kaempferol and its glycosides, including kaempferol 3-(2''-rhamnosylgalactoside) 7-rhamnoside, have been noted for their diverse bioactivities. A comparative study of kaempferol and its glycosides revealed differences in antitumor, antioxidant, and anti-inflammatory activities. The study also discussed the enzymatic preparation of kaempferol from its glycosides, highlighting an environmentally friendly approach to obtaining biologically active compounds (Wang et al., 2018).

Propriétés

Numéro CAS |

124027-49-2 |

|---|---|

Nom du produit |

Kaempferol 3-(2''-rhamnosylgalactoside) 7-rhamnoside |

Formule moléculaire |

C33H40O19 |

Poids moléculaire |

740.7 g/mol |

Nom IUPAC |

3-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)-7-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxychromen-4-one |

InChI |

InChI=1S/C33H40O19/c1-10-19(37)23(41)26(44)31(46-10)48-14-7-15(36)18-16(8-14)49-28(12-3-5-13(35)6-4-12)29(22(18)40)51-33-30(25(43)21(39)17(9-34)50-33)52-32-27(45)24(42)20(38)11(2)47-32/h3-8,10-11,17,19-21,23-27,30-39,41-45H,9H2,1-2H3 |

Clé InChI |

DDELFAUOHDSZJL-UHFFFAOYSA-N |

SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=C(OC4=CC(=CC(=C4C3=O)O)OC5C(C(C(C(O5)C)O)O)O)C6=CC=C(C=C6)O)CO)O)O)O)O)O |

SMILES canonique |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=C(OC4=CC(=CC(=C4C3=O)O)OC5C(C(C(C(O5)C)O)O)O)C6=CC=C(C=C6)O)CO)O)O)O)O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[(2E)-3,7-Dimethyl-5-oxo-2,6-octadienyl]-2,3-dihydro-7-hydroxy-5-methoxy-2-(2-phenylethyl)-1H-isoindole-1-one](/img/structure/B1254298.png)